molecular formula C18H10Cl2N6 B7740905 5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile

5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile

Cat. No.: B7740905
M. Wt: 381.2 g/mol
InChI Key: STRRENDGFGLTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with two 2-chlorophenylamino groups at the 5 and 6 positions and two cyano groups at the 2 and 3 positions

Properties

IUPAC Name

5,6-bis(2-chloroanilino)pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N6/c19-11-5-1-3-7-13(11)23-17-18(24-14-8-4-2-6-12(14)20)26-16(10-22)15(9-21)25-17/h1-8H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRRENDGFGLTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(N=C2NC3=CC=CC=C3Cl)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazine . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Bis((2-methylphenyl)amino)pyrazine-2,3-dicarbonitrile
  • 5,6-Bis((2-fluorophenyl)amino)pyrazine-2,3-dicarbonitrile
  • 5,6-Bis((2-bromophenyl)amino)pyrazine-2,3-dicarbonitrile

Uniqueness

5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atoms can affect the compound’s stability and its interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.